molecular formula C16H17FN2O2 B12193192 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B12193192
M. Wt: 288.32 g/mol
InChI Key: AGCLUJHZSJHCOZ-UHFFFAOYSA-N
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Description

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone: is a complex organic compound that features a unique structure combining a fluorinated pyridoindole core with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the fluorine atom and the tetrahydrofuran moiety. Common reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridoindole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone
  • (8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone

Uniqueness

The presence of the fluorine atom in (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C16H17FN2O2/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h3-4,8,15,18H,1-2,5-7,9H2

InChI Key

AGCLUJHZSJHCOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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